Spiro(4.4)nona-1,3,6-triene

Description

Overview of Spirocyclic Hydrocarbons and Their Topological Significance

Spiro compounds are a class of organic molecules characterized by at least two rings connected by a single, shared atom, known as the spiro atom. wikipedia.org This unique arrangement confers a twisted, three-dimensional geometry upon the molecule. cambridgescholars.com Spirocyclic systems are prevalent in natural products and have garnered increasing interest in drug discovery due to their structural rigidity and three-dimensionality. nih.govnih.gov

The topological significance of spirocyclic hydrocarbons lies in their distinct spatial arrangement, which can lead to unique chemical and physical properties. researchgate.net The perpendicular orientation of the two rings connected at the spiro center can influence electronic interactions between the rings, a phenomenon known as spiroconjugation. stackexchange.com This through-space orbital interaction can lead to either stabilization (aromaticity) or destabilization (anti-aromaticity) of the molecule, depending on the number of π-electrons involved. stackexchange.com

Historical Context and Foundational Studies on Spiro[4.4]nonanes in Physical Organic Chemistry

The spiro[4.4]nonane framework, the parent scaffold of spiro[4.4]nona-1,3,6-triene, has been a subject of interest in physical organic chemistry. Early studies focused on the synthesis and properties of various derivatives of spiro[4.4]nonane. acs.org The synthesis of spiro[4.4]nonane-1,6-dione, a key intermediate, has been achieved through methods like the rearrangement of 1,6-epoxy-bicyclo[4.3.0]-nonane-2-one and the intramolecular Claisen condensation of 4-(2-oxocyclopentyl)-butyric acid. researchgate.net The development of synthetic routes to functionalized spiro[4.4]nonane-containing molecules continues to be an active area of research. researchgate.netconsensus.app

These foundational studies laid the groundwork for understanding the stereochemistry and reactivity of this class of compounds. The unique spirocyclic structure can impart chirality to the molecule, even in the absence of traditional stereocenters. wikipedia.org The synthesis of enantiomerically pure spiro[4.4]nonane derivatives has been a significant achievement, allowing for the investigation of their chiroptical properties. researchgate.net

Distinctive Structural Features of Spiro(4.4)nona-1,3,6-triene

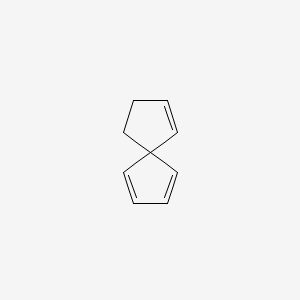

Spiro[4.4]nona-1,3,6-triene (C₉H₁₀) is a specific member of the spiro[4.4]nonane family with three double bonds distributed across its two five-membered rings. nist.gov Its structure consists of a cyclopentadiene (B3395910) ring and a cyclopentene (B43876) ring linked by a spiro carbon atom. The presence of both conjugated and isolated double bonds within the same molecule gives rise to interesting spectroscopic and chemical properties.

The interaction between the π-systems of the two rings is a key feature of spiro[4.4]nona-1,3,6-triene and its more unsaturated analogue, spiro[4.4]nonatetraene. princeton.eduacs.org In spiro[4.4]nonatetraene, the interaction between the two butadiene units, a phenomenon termed spiroconjugation, leads to a net destabilization, and the molecule is considered antiaromatic in this context. stackexchange.com While spiro[4.4]nona-1,3,6-triene has fewer double bonds, the principle of through-space orbital interactions remains relevant to understanding its electronic structure and reactivity.

Table 1: Physicochemical Properties of Spiro[4.4]nona-1,3,6-triene and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number |

| Spiro[4.4]nona-1,3,6-triene | C₉H₁₀ | 118.1757 | 766-30-3 nist.gov |

| Spiro[4.4]nona-1,3-diene | C₉H₁₂ | 120.1916 | 766-29-0 nist.gov |

| Spiro[4.4]nonatetraene | C₉H₈ | 116.1598 | 14867-83-5 nist.gov |

| Spiro[4.4]nonane-1,6-dione | C₉H₁₂O₂ | 152.19 | 27723-43-9 sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

766-30-3 |

|---|---|

Molecular Formula |

C9H10 |

Molecular Weight |

118.18 g/mol |

IUPAC Name |

spiro[4.4]nona-1,3,8-triene |

InChI |

InChI=1S/C9H10/c1-2-6-9(5-1)7-3-4-8-9/h1-3,5-7H,4,8H2 |

InChI Key |

XBYHECVQHVXVGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(C=C1)C=CC=C2 |

Origin of Product |

United States |

Theoretical Frameworks and Electronic Structure Elucidation

Principles and Manifestations of Spiroconjugation in Spiro[4.4]nonatrienes

Spiroconjugation is a key concept in understanding the electronic behavior of spiro[4.4]nonatrienes. nih.gov It describes the through-space interaction of the π molecular orbitals of the two perpendicular rings. nih.gov This interaction leads to a splitting of the degeneracy of the π-systems, influencing the molecule's electronic properties. nih.gov

Through-Space Interaction of Perpendicular π Molecular Orbitals

In spiro[4.4]nona-1,3,6-triene, the two cyclopentadiene (B3395910) rings are held in a perpendicular orientation by the central spiro carbon atom. echemi.comstackexchange.com This geometry allows for the through-space interaction of the π molecular orbitals (MOs) of the two diene systems. nih.govresearchgate.net Specifically, the highest occupied molecular orbital (HOMO) of one diene unit can interact with the HOMO of the other. stackexchange.com This interaction is possible because the p-orbitals on the carbons adjacent to the spiro center are close enough to overlap, despite not being formally bonded. stackexchange.comresearchgate.net This through-space coupling creates new molecular orbitals, one of which is stabilized (lower in energy) and the other destabilized (higher in energy). stackexchange.com

The nature of this interaction can be visualized by considering the symmetry of the interacting orbitals. For a constructive, stabilizing interaction to occur, the overlapping lobes of the p-orbitals must have the same phase. stackexchange.com In the case of spiro[4.4]nonatetraene, the interaction between the two HOMO (Ψ2) orbitals of the butadiene fragments results in a net destabilization, leading to spiro-antiaromaticity. stackexchange.com Conversely, in systems like spiro[2.4]heptatriene, the interaction is between a filled HOMO and an unfilled lowest unoccupied molecular orbital (LUMO), resulting in a net stabilization and spiro-aromatic character. stackexchange.com

Consequences for Molecular Orbital Degeneracy and Electronic Energy Gaps

The through-space interaction in spiro[4.4]nonatrienes lifts the degeneracy of the individual π systems of the two rings. nih.gov This splitting of the molecular orbitals directly impacts the HOMO-LUMO gap, which is the energy difference between the highest occupied and lowest unoccupied molecular orbitals. nih.govnih.gov The magnitude of this splitting and the resulting change in the HOMO-LUMO gap have significant consequences for the molecule's electronic and photophysical properties. nih.govnih.gov

For instance, the ultraviolet (UV) spectrum of spiro[4.4]nonatetraene exhibits a red shift (a shift to longer wavelengths) and a lower extinction coefficient compared to related compounds lacking spiroconjugation, such as spiro[4.4]nona-1,3-diene. princeton.edu This observation is consistent with theoretical predictions and provides experimental evidence for the effects of spiroconjugation. princeton.edu The ability to manipulate the HOMO-LUMO gap through spiroconjugation has been explored as a design element for optoelectronic materials and dyes. nih.gov

| Compound | Key Feature | Observed Spectral Shift |

|---|---|---|

| Spiro[4.4]nonatetraene | Spiroconjugation | Red shift of 22 nm |

| Spiro[4.4]nona-1,3-diene | No Spiroconjugation | - |

Aromaticity and Antiaromaticity in Spiro[4.4]nonatriene Ring Systems

The concepts of aromaticity and antiaromaticity, traditionally applied to planar, cyclic, conjugated systems, can be extended to spirocyclic compounds like spiro[4.4]nona-1,3,6-triene through the lens of spiroconjugation.

Theoretical Assessment of Spiro-Antiaromatic Character

Spiroconjugated compounds with 4n π electrons are considered destabilized and are termed spiro-antiaromatic, while those with 4n+2 π electrons are stabilized and considered spiro-aromatic. echemi.comstackexchange.com Spiro[4.4]nonatetraene, with its 8 π electrons (a 4n system where n=2), is considered spiro-antiaromatic. stackexchange.com The interaction between the two filled HOMO orbitals of the butadiene units leads to a net destabilization. stackexchange.com Although these effects are subtle, they can be observed through spectral shifts and changes in chemical reactivity. echemi.comstackexchange.com

Analysis of Aromaticity Criteria in Spiroconjugated Frameworks

The traditional criteria for aromaticity, often summarized by Hückel's rule, include a cyclic and planar structure with a continuous ring of p-orbitals containing 4n+2 π electrons. ucalgary.camasterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.org While spiro compounds are inherently non-planar, the concept of aromaticity can be applied to the spiroconjugated system as a whole. The key criteria become:

Cyclic π system: The interacting π orbitals form a continuous loop through space.

Planarity: While the molecular framework is not planar, the interacting p-orbitals must have the correct orientation for effective overlap.

Conjugation: The through-space interaction provides a form of conjugation.

Hückel's Rule: The total number of π electrons in the spiroconjugated system determines its aromatic (4n+2) or antiaromatic (4n) character. ucalgary.camasterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.org

Strain Energy Analysis in Spiro[4.4]nonane Derivatives

The rigid, spirocyclic structure of spiro[4.4]nonane and its derivatives, including the triene, introduces significant ring strain. semanticscholar.orgontosight.ai This strain energy is the excess energy of the molecule compared to a hypothetical strain-free analogue. semanticscholar.org

Computational methods, such as those based on isodesmic or homodesmotic reactions, are commonly used to calculate strain energies. semanticscholar.orgnih.gov These methods involve hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for the isolation of strain effects. More direct computational techniques are also available that require only a single electronic structure calculation for the molecule of interest. semanticscholar.org

The strain in spiro[4.4]nonane derivatives arises primarily from bond angle distortion and torsional strain imposed by the fused five-membered rings. semanticscholar.orgscilit.com The introduction of double bonds in spiro[4.4]nona-1,3,6-triene further influences the ring strain. The strain energy of a molecule can impact its stability and reactivity. nih.govresearchgate.net For example, higher strain can lead to increased reactivity as the molecule seeks to relieve this strain. nih.gov

| Compound | Strain Energy (kcal/mol) | Method |

|---|---|---|

| Cyclopropane | 28.0 | G2MP2 |

| Spiropentane | 64.6 | G2MP2 |

| princeton.eduTriangulane | 100.5 | G2MP2 |

| Cubane | 169.13 | DFT-B3LYP/6-31G* |

Quantification and Distribution of Strain within the Spiro System

The primary sources of strain are:

Angle Strain: The internal bond angles of the five-membered rings are forced to deviate from the ideal sp2 (120°) and sp3 (109.5°) bond angles. The spiro-carbon, in particular, is a focal point of strain, as it is part of both rings.

Spiro-junction Strain: The perpendicular arrangement of the two rings, a hallmark of spiro-compounds, introduces unique strain elements. This arrangement is necessary to minimize steric hindrance between the two rings, but it also influences the electronic interactions between the pi-systems.

Computational studies on related spiro[n.4]octa-5,7-dienes in the context of their Diels-Alder reactivity provide a valuable framework for understanding strain distribution. In these systems, two key geometric parameters are used to quantify the distortion caused by strain: the diene pucker angle (θp) and the distortion of the spiro-connected cycloalkane ring (θs) nih.gov.

| Parameter | Description | Qualitative Impact on Spiro(4.4)nona-1,3,6-triene |

|---|---|---|

| Angle Strain | Deviation of bond angles from ideal values (sp2: 120°, sp3: 109.5°). | Significant at the spiro-carbon and within the five-membered rings. |

| Torsional Strain | Eclipsing interactions between adjacent C-H bonds. | Present in the saturated portions of the cyclopentene (B43876) rings. |

| Spiro-junction Strain | Strain arising from the perpendicular fusion of the two rings. | Influences overall molecular shape and electronic communication between rings. |

Influence of Strain on Molecular Stability and Geometric Distortions

The inherent strain in this compound has a profound impact on its molecular stability and leads to significant geometric distortions from an idealized structure. The molecule is less stable than a hypothetical acyclic or larger-ring isomer, and this reduced stability is a driving force for certain chemical reactions that can relieve this strain.

Key Geometric Distortions:

Puckering of the Cyclopentene Rings: To alleviate torsional strain, the saturated part of the cyclopentene rings will adopt an envelope or twisted conformation. This puckering, however, can introduce more angle strain. The planarity of the diene portion of the ring is also likely to be slightly distorted.

Distortion at the Spiro-center: The bond angles around the spiro-carbon will be distorted from the ideal tetrahedral angle of 109.5°. This is a direct consequence of the fusion of the two five-membered rings.

Bond Length Alterations: While less pronounced than angular distortions, some bond lengths may deviate from standard values to accommodate the strain.

Research on the rearrangement of a carboxy-substituted spiro[4.4]nonatriene has highlighted the role of strain relief as a driving force in its reactivity. This suggests that the inherent strain in the spiro[4.4]nonatriene framework makes it susceptible to reactions that can lead to more stable, less strained products.

| Geometric Parameter | Expected Distortion in this compound | Consequence |

|---|---|---|

| Ring Conformation | Envelope or twisted conformation for the cyclopentene rings. | Minimization of torsional strain. |

| Bond Angles at Spiro-carbon | Deviation from the ideal 109.5°. | High localized angle strain. |

| Diene Planarity | Slight deviation from planarity. | Compromise between conjugation and strain minimization. |

Advanced Computational Chemistry and Molecular Modeling

Quantum Chemical Methodologies for Spiro[4.4]nonatriene Studies

A variety of quantum chemical methods have been employed to probe the intricacies of spiro[4.4]nona-1,3,6-triene and its analogs. These methods range from the computationally efficient semi-empirical approaches to more rigorous but demanding ab initio and density functional theory calculations.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground-state properties and reaction mechanisms of organic molecules. In the context of spiro[4.4]nonatriene systems, DFT calculations have been pivotal in exploring potential reaction pathways.

For instance, a 2023 study investigated the rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes. nist.govnih.gov Mechanistic investigations using DFT calculations were essential in supporting a novel reaction pathway involving a Pd(II)-mediated 1,5-vinyl shift from a vinyl–palladium intermediate. nist.govnih.gov The computational models ruled out other potential mechanisms, such as a β-carbon elimination pathway, by demonstrating that the proposed 1,5-vinyl shift was energetically favorable. nist.gov These findings highlight the predictive power of DFT in mapping complex reaction coordinates and understanding the reactivity of the spiro[4.4]nonatriene framework. nist.govnih.gov

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theory for investigating electronic states. While specific CASSCF/CASPT2 studies on spiro[4.4]nona-1,3,6-triene are not widely documented, research on the closely related spiro[4.4]nonatetraene offers significant insights. An ab initio molecular orbital study using Hartree-Fock methods has been performed on a series of spiro compounds, including spiro[4.4]nonatetraene, to determine their structures and energies. nih.gov

These high-level calculations are particularly important for understanding the phenomenon of spiroconjugation, where the perpendicular π-systems of the two rings interact. Such interactions lead to a splitting of the π molecular orbitals in energy, which can be accurately described by multi-configurational methods like CASSCF (Complete Active Space Self-Consistent Field) and its perturbation theory correction, CASPT2. These methods are crucial for correctly describing the electronic structure and potential energy surfaces of excited states, which are key to the molecule's spectroscopic properties.

Before the widespread availability of high-performance computing, semi-empirical methods played a crucial role in the theoretical investigation of novel electronic effects like spiroconjugation. These methods, such as CNDO/2 (Complete Neglect of Differential Overlap) and MINDO/3 (Modified Intermediate Neglect of Differential Overlap), use parameters derived from experimental data to simplify the complex equations of quantum mechanics.

Early theoretical predictions suggested that the through-space interaction in spiro[4.4]nonatetraene would lead to observable changes in its electronic spectrum compared to its less conjugated analogs. epa.gov Experimental work by Semmelhack and co-workers in 1973 confirmed these predictions. epa.govnih.govnist.gov They compared the UV spectrum of spiro[4.4]nonatetraene with that of spiro[4.4]nona-1,3,7-triene and found a significant redshift, which was consistent with the theoretical models of spiroconjugation. epa.gov This synergy between semi-empirical calculations and experimental validation was instrumental in establishing the concept of spiroconjugation.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique is particularly useful for exploring the conformational landscape of flexible molecules. However, a review of the current scientific literature indicates a lack of specific studies employing molecular dynamics simulations for the conformational analysis of spiro[4.4]nona-1,3,6-triene. While MD has been used to study the interaction of other spirocyclic compounds with biological macromolecules like DNA, the conformational dynamics of the parent spiro[4.4]nona-1,3,6-triene itself appears to be an area with limited published research. nist.gov

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, providing insights that link experimental observations to the underlying electronic structure.

The ionization potential (IP), the energy required to remove an electron from a molecule, is a fundamental property directly related to the energy of the Highest Occupied Molecular Orbital (HOMO). Experimental values for the ionization energy of spiro[4.4]nona-1,3,6-triene have been determined via photoelectron (PE) spectroscopy to be 8.2 eV and 8.27 eV (vertical value). chemspider.combiorxiv.org For the related spiro[4.4]nonatetraene, the vertical ionization energy is slightly lower, at 7.99 eV, reflecting the higher energy of its HOMO due to more extensive conjugation. nist.gov

Computational methods can predict these values and provide a detailed picture of the molecular orbitals involved. The unique feature of spiro[4.4]nona-1,3,6-triene and its polyene relatives is spiroconjugation—the through-space interaction of the two perpendicular π molecular orbitals (MOs). nist.gov This interaction splits the degeneracy of the π-systems of the two rings, creating bonding and anti-bonding combinations that define the character of the frontier molecular orbitals (HOMO and LUMO). nist.gov Computational studies, particularly DFT, are used to calculate the energies of these orbitals and analyze their composition, explaining how spiroconjugation influences the HOMO-LUMO gap and, consequently, the electronic and optical properties of the molecule. nist.govnih.gov

Ionization Energy Data

| Compound | Ionization Energy (eV) | Method | Comment |

|---|---|---|---|

| Spiro[4.4]nona-1,3,6-triene | 8.2 | PE | |

| Spiro[4.4]nona-1,3,6-triene | 8.27 | PE | Vertical value |

| Spiro[4.4]nona-1,3,6,8-tetraene | 7.99 | PE | Vertical value |

Simulation of Electronic Absorption and Vibrational Spectra

Computational chemistry provides powerful tools for the theoretical prediction and analysis of molecular spectra, offering insights that complement and guide experimental studies. For Spiro(4.4)nona-1,3,6-triene, simulations of its electronic absorption (UV-Vis) and vibrational (infrared and Raman) spectra are crucial for understanding its electronic structure, molecular vibrations, and the effects of its unique spirocyclic framework. However, a detailed review of available scientific literature indicates a notable absence of specific published computational studies focusing on the simulation of the electronic absorption and vibrational spectra for this particular compound.

While experimental data on related spiro-compounds is available, and computational studies have been conducted on derivatives such as Spiro[4.4]nona-1,3,6,8-tetraene, specific theoretical spectra for this compound are not present in the accessed resources. The study of related molecules, like spiro[4.4]nonatetraene, has involved various spectroscopic techniques and quantum-chemical calculations to rationalize their electronic and vibrational properties. For instance, research on similar compounds has utilized methods such as Density Functional Theory (DFT) and CASSCF/CASPT2 to analyze their electronic states and vibrational modes.

A correlation of the photoelectron spectra of Spiro[4.4]nona-1,3,6-triene with related spiro-compounds has been used to assign the ionization processes to specific molecular orbitals. This type of analysis underscores the importance of understanding the electronic structure, which would be further elucidated by detailed simulations of the electronic absorption spectrum.

In the absence of specific simulated data for this compound, we present hypothetical tables that would typically be generated from such computational studies. These tables are for illustrative purposes to show the expected format and type of data that would be obtained from time-dependent density functional theory (TD-DFT) calculations for electronic spectra and frequency calculations for vibrational spectra.

Hypothetical Electronic Absorption Spectrum Data

TD-DFT calculations are a common method for simulating UV-Vis spectra. The results would typically be presented in a table format, detailing the calculated excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the primary molecular orbital contributions to each electronic transition.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S1 | Data | Data | Data | HOMO -> LUMO |

| S2 | Data | Data | Data | HOMO-1 -> LUMO |

| S3 | Data | Data | Data | HOMO -> LUMO+1 |

Note: The data in this table is hypothetical and serves as a template for the type of information that would be generated from a computational study. "HOMO" refers to the Highest Occupied Molecular Orbital, and "LUMO" refers to the Lowest Unoccupied Molecular Orbital.

Hypothetical Vibrational Spectra Data

Calculations of vibrational frequencies and intensities for both infrared (IR) and Raman spectra are standard outputs of computational chemistry software. The results help in assigning experimental spectral bands to specific molecular motions.

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

| ν1 | Data | Data | Data | C-H stretch (alkene) |

| ν2 | Data | Data | Data | C-H stretch (alkane) |

| ν3 | Data | Data | Data | C=C stretch (diene) |

| ν4 | Data | Data | Data | C=C stretch (ene) |

| ν5 | Data | Data | Data | CH₂ scissoring |

| ν6 | Data | Data | Data | Ring deformation |

Note: This table is a hypothetical representation of calculated vibrational data. The actual number of modes and their specific assignments would depend on the results of the quantum chemical calculations.

Further research employing computational methods is required to generate the specific electronic absorption and vibrational spectra of this compound, which would be invaluable for a comprehensive understanding of its physicochemical properties.

Synthetic Methodologies and Chemical Transformations

Strategic Syntheses of Spiro[4.4]nona-1,3,6-triene and Core Analogues

The synthesis of spiro[4.4]nona-1,3,6-triene and its analogues has been approached through various methodologies, ranging from classical cyclization reactions to modern catalytic processes. These strategies often focus on the controlled construction of the spirocyclic core and the introduction of specific functionalities.

The demand for enantiomerically pure spirocyclic compounds has driven the development of modular and stereoselective synthetic routes. An enantioselective synthesis of spiro[4.4]non-2-ene-1,6-diones has been achieved with moderate to high enantiomeric purities. mahidol.ac.th This method involves the asymmetric allylation of enamines or ketal derivatives derived from keto-esters, followed by a carbanionic cyclization process. mahidol.ac.th

Another modular approach involves the synthesis of spirocyclic carbonates from spiroepoxy oxindoles and carbon dioxide, facilitated by a simple phenol-derived catalyst. This metal-free and co-catalyst-free system demonstrates high efficiency under ambient conditions, offering a green and versatile route to functionalized spiro compounds.

A notable stereoselective procedure has been developed for the synthesis of spiro-polycyclic oxindoles, which bear five contiguous stereogenic centers. This method utilizes a sequential organocatalytic Michael-domino Michael/aldol reaction sequence, yielding highly functionalized products with excellent diastereoselectivity and enantioselectivity.

The choice of precursors and the cyclization strategy are pivotal in the synthesis of the spiro[4.4]nonatriene skeleton. A direct synthesis of spiro[4.4]nonatetraene, a related compound, starts from allyl bromide and diethyl malonate. princeton.edu In another example, spiro[4.4]nona-1,3,7-triene was synthesized from the cyclopentadienide (B1229720) anion and 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane. princeton.edu

Radical cyclizations have also been employed, such as the α-carbonyl radical spirocyclization approach toward spiro[4.4]nonene, which was utilized in the total synthesis of dimethyl gloiosiphone A. rsc.org Transition metal-catalyzed cyclizations of 1,3-enynes have emerged as a powerful tool for constructing complex carbocyclic and heterocyclic frameworks, including spirocycles. nih.gov These reactions can proceed through various mechanisms, often involving the coordination of the metal to the alkene and alkyne moieties. nih.gov

| Cyclization Strategy | Precursors | Product | Reference |

| Carbanionic Cyclization | Allylated enamines/ketal derivatives | Spiro[4.4]non-2-ene-1,6-diones | mahidol.ac.th |

| Direct Synthesis | Allyl bromide, diethyl malonate | Spiro[4.4]nonatetraene | princeton.edu |

| Anionic Cyclization | Cyclopentadienide anion, 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane | Spiro[4.4]nona-1,3,7-triene | princeton.edu |

| α-Carbonyl Radical Cyclization | α-carbonyl radical precursor | Spiro[4.4]nonene derivative | rsc.org |

Derivatization and Functionalization of the Spiro[4.4]nonatriene Skeleton

The derivatization of the spiro[4.4]nonatriene framework is crucial for tuning its properties and for its application in various fields. This includes the introduction of heteroatoms and the construction of more complex fused systems.

The incorporation of heteroatoms, particularly nitrogen, into the spiro[4.4]nonatriene skeleton has led to the development of novel aza-spirocyclic compounds. A one-pot, three-component reaction has been developed for the synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. researchgate.net This method involves the reaction of isocyanides and acetylenic esters to generate a zwitterionic adduct, which then undergoes a cycloaddition with a 3-alkyl-4-arylidene-isoxazol-5(4H)-one derivative. researchgate.net This protocol offers a highly efficient and atom-economical pathway to these novel heterocycles. researchgate.net

Furthermore, stereocontrolled syntheses of 5-azaspiro[2.3]hexane derivatives have been reported as conformationally constrained analogues of L-glutamic acid, highlighting the importance of nitrogen-containing spirocycles in medicinal chemistry. nih.gov

| Reaction Type | Reactants | Product | Key Features | Reference |

| Three-component reaction | Alkyl isocyanides, dialkyl acetylenedicarboxylates, 3-alkyl-4-arylidene-isoxazol-5(4H)-ones | 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives | One-pot, 100% atom economy | researchgate.net |

The construction of annulated systems, where additional rings are fused to the spiro[4.4]nonane core, significantly expands the structural diversity and potential applications of these compounds. A versatile method for the synthesis of both symmetric and asymmetric fused spiro[4.4]nonane-dione derivatives has been developed. acs.orgacs.orgnih.govnsu.ru This strategy is based on a tandem [4+2]-cycloaddition/aromatization reaction of spiro[4.4]nona-2,7-diene-1,6-dione, which acts as the dienophile. acs.orgacs.orgnih.govnsu.ru

The diene component in this reaction can be generated from various precursors, including the tetrabromoxylene/NaI system, 1,3-diphenylisobenzofuran/BF₃, or substituted cyclones. acs.orgacs.orgnih.govnsu.ru This modular approach allows for the stepwise modification of the double bonds in the starting spirodione, providing access to a range of linearly fused spiro-aromatic compounds. acs.org

Mechanistic Investigations of Reactions Involving Spiro[4.4]nonatriene

Understanding the reaction mechanisms involving spiro[4.4]nonatriene is essential for optimizing existing synthetic methods and designing new transformations. A notable example is the rearrangement of a carboxy-substituted spiro[4.4]nonatriene to form annulated fulvenes. rsc.org Mechanistic studies, combining experimental results and density functional theory (DFT) calculations, have shed light on this transformation. rsc.org The proposed mechanism involves a novel Pd(II)-mediated 1,5-vinyl shift from a vinyl-palladium intermediate, which terminates with protodepalladation. rsc.org This C-C bond cleavage occurs under mild conditions, which was initially unexpected. rsc.org

Initial hypotheses for the rearrangement included a 1,5-vinyl shift, a process previously suggested for unsubstituted spirononatrienes but requiring high temperatures. rsc.org The presence of the palladium catalyst and the carboxyl substituent significantly influences the reaction pathway, facilitating the rearrangement under milder conditions. rsc.org

Rearrangement Reactions

The strained nature and electronic properties of spiro[4.4]nona-1,3,6-triene and its derivatives make them susceptible to various rearrangement reactions, often leading to the formation of more stable fused ring systems.

A notable transformation of spiro[4.4]nona-1,3,6-triene systems involves a palladium(II)-mediated 1,5-vinyl shift, which facilitates a skeletal rearrangement to produce annulated fulvenes. nih.govrsc.org This reaction proceeds through an oxidative Heck cascade, where a carboxy-substituted spiro[4.4]nona-1,3,6-triene undergoes a novel transformation. nih.govresearchgate.net

The process is initiated by an oxidative Heck reaction, which can be interrupted to yield the rearranged fulvene (B1219640) products. nih.gov Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest that the key step is a Pd(II)-mediated 1,5-vinyl shift from a vinyl-palladium intermediate. rsc.org This is followed by protodepalladation to yield the final annulated fulvene. rsc.org This spiro-to-fused bicycle conversion is tolerant of a range of arylboronic acids, affording mono- and diaryl substituted annulated fulvenes in moderate to good yields and enantiomeric ratios. nih.govrsc.org

Experimental evidence, including deuterium (B1214612) labeling studies, supports the proposed mechanism. The observation of deuterium incorporation at multiple sites of the fulvene product suggests that the alkyl palladium intermediates resulting from the vinyl shift likely equilibrate before the final protodemetalation step. nih.govrsc.org Subsequent suprafacial 1,5-hydride shifts are proposed to form the stable fulvenyl π system. nih.govrsc.org

Table 1: Substrate Scope for Arylboronic Acids in the Pd(II)-Mediated Rearrangement

| Entry | Arylboronic Acid | Product | Yield (%) | er |

| 1 | Phenylboronic acid | 2a | 59 | 87:13 |

| 2 | 4-Methylphenylboronic acid | 2b | 65 | 88:12 |

| 3 | 4-Methoxyphenylboronic acid | 2c | 70 | 86:14 |

| 4 | 4-Fluorophenylboronic acid | 2d | 55 | 89:11 |

| 5 | 3-Furanylboronic acid | 2n | 15 | - |

| 6 | Naphthylboronic acid | 2o | 45 | 75:25 |

| 7 | 2-Thienylboronic acid | Not observed | - | - |

| 8 | Vinylboronic acid | Not observed | - | - |

Yields are for isolated products. Enantiomeric ratio (er) determined by chiral HPLC analysis. Data sourced from Goyal et al. (2023). nih.gov

Under thermal conditions, spiro[4.4]nonatrienes can undergo skeletal rearrangements to form more stable indene (B144670) systems. rsc.org This transformation highlights the inherent strain within the spirocyclic framework and the thermodynamic driving force towards the formation of a fused aromatic system. Semmelhack and coworkers have reported that unsubstituted spiro[4.4]nonatrienes rearrange to 5,6-fused ring systems at temperatures exceeding 100 °C, proceeding through a proposed 1,5-vinyl shift mechanism. nih.gov

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. libretexts.org In the context of spirocyclic systems, these rearrangements can be a facile pathway for structural reorganization. For instance, the related spiro[2.4]hepta-1,4,6-trienes readily undergo nih.govresearchgate.net-sigmatropic shifts at 50 °C to yield bicyclo[3.2.0]hepta-1,3,6-trienes. uc.edunih.gov While specific examples of nih.govyoutube.com shifts for spiro[4.4]nona-1,3,6-triene are not extensively detailed in the provided results, the propensity of similar spiro-systems to undergo sigmatropic shifts suggests this as a plausible reaction pathway under appropriate conditions.

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

Spiro[4.4]nona-1,3-diene, a substructure within spiro[4.4]nona-1,3,6-triene, can participate as the diene component in Diels-Alder reactions. The reactivity in these [4+2] cycloadditions is influenced by the spirocyclic nature of the diene. nih.gov Computational studies on the Diels-Alder reaction of various spirocyclic cyclopentadienes with ethylene (B1197577) have shown that the reactivity is tunable based on the size of the spiro-fused ring. nih.gov Specifically, decreasing the size of the spirocycle generally increases the Diels-Alder reactivity. nih.gov

For spiro[4.4]nona-1,3-diene (referred to as 5-Cp in the study), the calculated Gibbs activation energy for the Diels-Alder reaction with ethylene is 31.1 kcal/mol. nih.gov This is part of a broader trend where spirocyclization is shown to be an effective strategy to enhance the Diels-Alder reactivity of geminally substituted 5-membered dienes. nih.gov A related dione (B5365651) derivative, spiro[4.4]nona-2,7-diene-1,6-dione, has been utilized as a dienophile in tandem [4+2]-cycloaddition/aromatization reactions to construct annulated spiro[4.4]-nonane-diones. acs.org

Oxidative Heck Cascade Reactions and Related Catalytic Processes

As discussed in section 4.3.1.1, spiro[4.4]nona-1,3,6-triene derivatives can undergo an oxidative Heck cascade reaction. nih.govrsc.orgresearchgate.netrsc.org This process, catalyzed by palladium(II), not only facilitates a carbon-carbon bond formation but also initiates a skeletal rearrangement. nih.govrsc.org The initial oxidative Heck reaction of a carboxy-substituted spiro[4.4]nona-1,3,6-triene with an arylboronic acid can lead to the expected Heck product. researchgate.netrsc.org However, under optimized conditions, the reaction proceeds further to yield diaryl and monoaryl fulvenes as the major products. researchgate.net The choice of ligand, such as pyridine (B92270) oxazoline (B21484) (PyrOx) and quinoline (B57606) oxazoline (Quinox) ligands, is crucial for achieving high yields and enantioselectivity in this transformation. researchgate.net

Electrophilic and Nucleophilic Addition Patterns

The distinct electronic environment of the double bonds in spiro[4.4]nona-1,3,6-triene dictates its reactivity towards electrophiles and nucleophiles. The spiroconjugation between the two perpendicular cyclopentadiene (B3395910) rings leads to a splitting of the π molecular orbital degeneracy, which can influence the regioselectivity of addition reactions. nih.govrsc.org While detailed studies on the electrophilic and nucleophilic addition patterns for the parent spiro[4.4]nona-1,3,6-triene are not explicitly detailed in the search results, the reactivity of the related spiro[4.4]nonatetraene provides some insight. The interaction between the two diene units in spiro[4.4]nonatetraene results in a net destabilization, rendering the molecule antiaromatic in a spiroconjugative sense. stackexchange.com This electronic feature would likely influence the susceptibility of the double bonds to attack by electrophiles and nucleophiles.

Advanced Spectroscopic Characterization of Spiro(4.4)nona-1,3,6-triene: Unveiling Structural and Electronic Insights

The unique spirocyclic structure of this compound, featuring two perpendicular five-membered rings joined by a single carbon atom, gives rise to intriguing electronic and structural properties. Advanced spectroscopic techniques have been instrumental in elucidating these characteristics, providing a deep understanding of its molecular framework and electron distribution. This article delves into the advanced spectroscopic characterization of this compound and its close structural analogs, focusing on the insights gained from photoelectron spectroscopy, electron-energy-loss spectroscopy, vibrational and nuclear magnetic resonance spectroscopies, and X-ray crystallography.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Spiro(4.4)nona-1,3,6-triene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of spiro compounds often involves cycloaddition reactions, multi-component couplings, or ring-closing strategies. For example, substituted spiro[indole-2,2'-pyrrole] derivatives have been synthesized using isocyanide-based multicomponent reactions, yielding compounds with high purity (≥95%) as confirmed by LCMS and elemental analysis . Key factors include solvent choice (e.g., dichloromethane or ethanol), temperature control (ambient to reflux), and stoichiometric ratios of reagents. Optimization of these parameters can mitigate side reactions, such as oligomerization, which reduces yield.

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Structural elucidation relies on:

- IR Spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1676 cm⁻¹ in spiro-pyrimidinones) .

- NMR Analysis : ¹H and ¹³C NMR provide critical insights into proton environments and carbon connectivity. For spiro[4.4]nonadiene-1,3, chemical shifts for "inner" and "outer" alkene protons are distinguishable (e.g., δH 2.23–3.25 ppm for CH₂ groups; δC 20.5–199.9 ppm for spiro carbons and substituents) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with deviations <0.5% indicating purity .

Advanced Research Questions

Q. How can contradictions in ¹³C NMR spectral assignments for spiro compounds be resolved?

- Methodological Answer : Discrepancies often arise from long-range coupling or misassignment of spiro carbons. Selective decoupling experiments and computational modeling (e.g., density functional theory, DFT) can validate assignments. For instance, in spiro[4.4]nonadiene-1,3, selective irradiation of H1 and H2 protons alters ¹³C signal intensities, clarifying couplings between cyclopropyl protons and spiro carbons . Comparative analysis with analogous compounds (e.g., spiro[2.4]heptadiene-4,6) further refines interpretations .

Q. What computational approaches are used to model the electronic structure and reactivity of this compound?

- Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) and time-dependent DFT (TD-DFT) predict electronic transitions and reaction pathways. For example, coupling constants (J₃,₄ ≈ 6.6 Hz in spiro-pyrimidinones) align with calculated dihedral angles, validating bond localization . Software like Gaussian or ORCA can simulate NMR chemical shifts with <5% error relative to experimental data .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on spiro compound reactivity?

- Methodological Answer :

- Feasibility : Pilot studies using microreactors or flow chemistry minimize reagent waste .

- Novelty : Investigate understudied reactions (e.g., photochemical [2+2] cycloadditions) to expand spiro compound libraries.

- Relevance : Align with trends in drug discovery (e.g., spiro scaffolds in kinase inhibitors) .

- Ethical : Ensure safe handling of intermediates (e.g., nitroaromatics) per NIST safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.